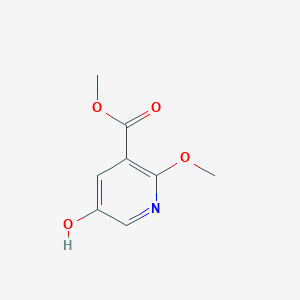

![molecular formula C11H13BrN2O B2787424 10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one CAS No. 1434050-99-3](/img/structure/B2787424.png)

10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one

货号 B2787424

CAS 编号:

1434050-99-3

分子量: 269.142

InChI 键: UMLMHHIHKQACAJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one, also known as 10-Br-HPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学研究应用

- Application : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

- Method : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide. Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .

- Results : The research showed that the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .

- Application : This research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

- Method : The research used a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

- Results : The research resulted in a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

- Application : This research focuses on the bromination of 3,4-dihydro-2H-thiopyran derivatives .

- Method : The specific method of bromination is not detailed in the available information .

- Results : The bromination of 3,4-dihydro-2H-thiopyran derivatives leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions and the structure of the starting heterocycles .

Electrochemical Bromofunctionalization of Alkenes

Catalytic Protodeboronation of Pinacol Boronic Esters

Bromination of 3,4-dihydro-2H-thiopyran Derivatives

- Application : This research involves the nitration, conversion from the nitro group to an amine, and bromination of benzene .

- Method : The first step is the nitration, followed by the conversion of the nitro group to an amine, and finally the bromination .

- Results : The end product is meta a meta directing group .

- Application : This research focuses on the conversion of 4-bromo-2-chloro-6-iodoaniline to 1-bromo-3-chloro-5-iodobenzene .

- Method : Sodium nitrite and sulfuric acid come together to form nitrous acid. The amino group attacks the N-O triple bond. With the addition of water, this eventually forms a diazonium ion .

- Results : The bromination of 4-bromo-2-chloro-6-iodoaniline leads to 1-bromo-3-chloro-5-iodobenzene .

Electrophilic Aromatic Substitution

Conversion of 4-bromo-2-chloro-6-iodoaniline to 1-bromo-3-chloro-5-iodobenzene

- Application : This research involves the nitration, conversion from the nitro group to an amine, and bromination of benzene .

- Method : The first step is the nitration, followed by the conversion of the nitro group to an amine, and finally the bromination .

- Results : The end product is a meta directing group .

- Application : This research focuses on the conversion of 4-bromo-2-chloro-6-iodoaniline to 1-bromo-3-chloro-5-iodobenzene .

- Method : Sodium nitrite and sulfuric acid come together to form nitrous acid. The amino group attacks the N-O triple bond. With the addition of water, this eventually forms a diazonium ion .

- Results : The bromination of 4-bromo-2-chloro-6-iodoaniline leads to 1-bromo-3-chloro-5-iodobenzene .

Electrophilic Aromatic Substitution

Conversion of 4-bromo-2-chloro-6-iodoaniline to 1-bromo-3-chloro-5-iodobenzene

属性

IUPAC Name |

10-bromo-3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-9-7-3-1-2-4-8(7)14-6-5-13-11(15)10(9)14/h1-6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLMHHIHKQACAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C3N2CCNC3=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one | |

Synthesis routes and methods

Procedure details

Into a 250-mL 3-necked round-bottom flask was placed a solution of 1H,2H,3H,4H,6H,7H,8H,9H-pyrazino[1,2-a]indol-1-one 104j (9.5 g, 49.94 mmol, 1.00 equiv) in N,N-dimethylformamide (100 mL), followed by the addition of N-bromosuccinimide (9.8 g, 55.06 mmol, 1.10 equiv) in several batches at 0° C. The resulting solution was stirred at room temperature for 2 h and diluted with 500 mL of water. The precipitate was filtered and dried in a vacuum oven to afford 9.5 g (71%) of 119a as a light brown solid.

Quantity

9.5 g

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

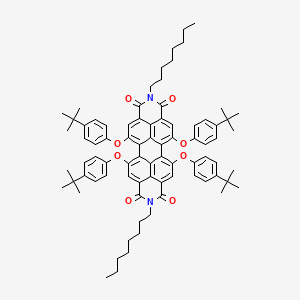

![2-(3-chlorophenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2787344.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2787346.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2787350.png)

![2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2787353.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2787359.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B2787362.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2787364.png)